
N-Methyl-N'-(1-phenylpropan-2-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N’-(1-phenylpropan-2-yl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N’-(1-phenylpropan-2-yl)thiourea typically involves the reaction of N-methyl-N’-(1-phenylpropan-2-yl)amine with thiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of N-Methyl-N’-(1-phenylpropan-2-yl)thiourea may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: N-Methyl-N’-(1-phenylpropan-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas.
Aplicaciones Científicas De Investigación
N-Methyl-N’-(1-phenylpropan-2-yl)thiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of N-Methyl-N’-(1-phenylpropan-2-yl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparación Con Compuestos Similares
N-Methyl-N’-(1-phenylpropan-2-yl)amine: This compound is structurally similar but lacks the thiourea group.
N-Methyl-N’-(1-phenylpropan-2-yl)urea: This compound has a urea group instead of a thiourea group.
Uniqueness: N-Methyl-N’-(1-phenylpropan-2-yl)thiourea is unique due to the presence of the thiourea group, which imparts distinct chemical and biological properties. The sulfur atom in the thiourea group can participate in various chemical reactions, making the compound versatile in synthetic applications. Additionally, the thiourea group can interact with biological targets in ways that urea or amine groups cannot, leading to unique biological activities.
Propiedades
Número CAS |
63898-03-3 |
|---|---|
Fórmula molecular |
C11H16N2S |
Peso molecular |
208.33 g/mol |
Nombre IUPAC |
1-methyl-3-(1-phenylpropan-2-yl)thiourea |
InChI |
InChI=1S/C11H16N2S/c1-9(13-11(14)12-2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,12,13,14) |
Clave InChI |
QSIXPCRRFHQRKP-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1)NC(=S)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


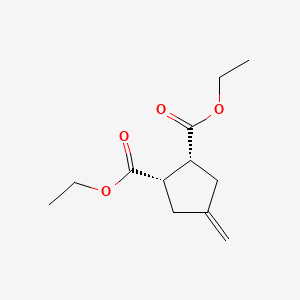

![N-Ethyl-N'-{4-methoxy-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}thiourea](/img/structure/B14510120.png)
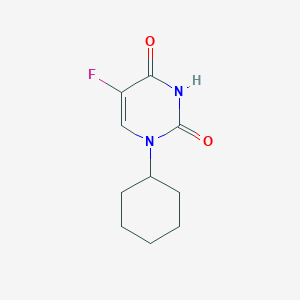
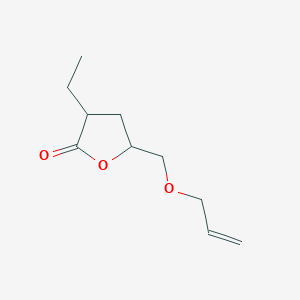
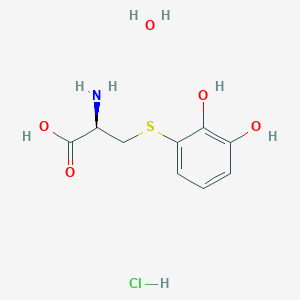
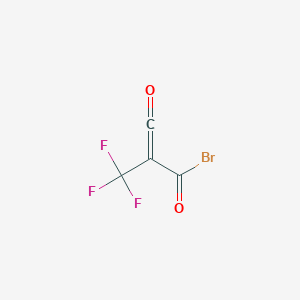



![1-Ethyl-2,3,4,5,6-pentamethylbicyclo[2.1.1]hex-2-ene-5,6-diol](/img/structure/B14510148.png)
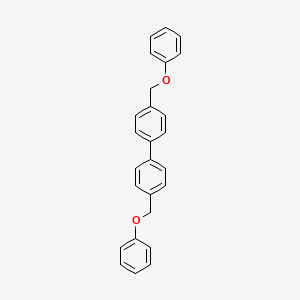
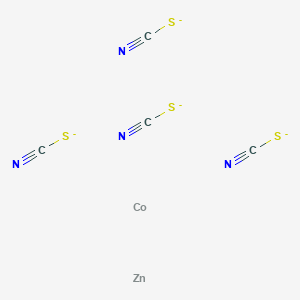
germane](/img/structure/B14510161.png)
